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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science, the precise control of reactive functional groups is paramount. The strategic
use of protecting groups is not merely a procedural step but a foundational element of elegant
and efficient synthesis. Among the arsenal of tools available for amine protection, the
allyloxycarbonyl (Alloc) group stands out for its unique deprotection pathway, offering a layer of
orthogonality that is indispensable in multi-step syntheses.

This guide is dedicated to Diallyl Dicarbonate, also known as Diallyl Pyrocarbonate or
(Alloc)20, a key reagent for the introduction of the Alloc group. Unlike a standard technical data
sheet, this document is designed to provide a deeper understanding of the molecule's behavior,
application, and underlying chemical principles. We will move beyond simple data points to
explore the causality behind its reactivity, the rationale for specific protocol steps, and the
methods for ensuring its integrity. This guide is crafted for the discerning researcher who seeks
not only to use a reagent but to master its application.

Core Chemical Identity and Physicochemical
Properties
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Diallyl Dicarbonate is the symmetrical anhydride of allyl carbonic acid. Its structure, featuring
two reactive allyl groups and a central dicarbonate core, makes it an efficient electrophile for
the allyloxycarbonylation of nucleophiles.

Identifiers and Structural Formula

o Systematic Name: Prop-2-enoxycarbonyl prop-2-enyl carbonate

Common Names: Diallyl Dicarbonate, Diallyl Pyrocarbonate, (Alloc)20

CAS Number: 115491-93-5

Molecular Formula: CsH100s

Molecular Weight: 186.16 g/mol

Physicochemical Data

The physical properties of Diallyl Dicarbonate are critical for its handling, storage, and use in
reactions. The data presented below has been compiled from leading chemical suppliers and
represents typical specifications for a high-purity grade reagent.

Property Value Source(s)

Clear, colorless to slightly pale
Appearance

yellow liquid
Density 1.121 g/mL at 25 °C [11[2]
Boiling Point 60 °C at 0.05 mmHg [1112]
Refractive Index (n2°/D) 1.431-1.435 [1]
Purity (GC) >95% [1][3]
Storage Temperature 0-8°C [1]

Synthesis and Quality Control
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The reliable performance of Diallyl Dicarbonate in a synthetic workflow is directly tied to its
purity. Understanding its synthesis is key to appreciating potential impurities and establishing
robust quality control measures.

Representative Synthesis Pathway

While various methods exist for the formation of pyrocarbonates, a common and logical
approach involves the reaction of an alkali metal salt of a carbonic acid monoester with a
haloformate. For Diallyl Dicarbonate, a plausible synthesis route begins with the reaction of allyl
chloroformate and an appropriate carbonate source. A general method for preparing
pyrocarbonates involves reacting the corresponding organohaloformate with an aqueous
solution of an alkali metal hydroxide.[4][5]

The diagram below illustrates a logical workflow for this transformation.
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Caption: Logical workflow for the synthesis of Diallyl Dicarbonate.
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Structural Elucidation and Quality Control

Confirming the identity and purity of Diallyl Dicarbonate is essential before its use. A
combination of spectroscopic methods provides a comprehensive analysis. While a publicly
available, experimentally verified spectrum for this specific CAS number is not readily available,
the expected spectral data can be reliably predicted based on its structure and comparison with
analogous compounds.

2.2.1 Predicted Spectroscopic Data

The following table outlines the expected signals for Diallyl Dicarbonate. These predictions are
derived from the known spectral data of structurally similar compounds like diallyl carbonate
and diethyl pyrocarbonate.[6][7][8][9]

Technique Functional Group Expected Signal
1H NMR Methylene (-O-CH2-CH=CH2) 0 4.6-4.8 ppm (doublet)
Terminal Alkene (=CH) 0 5.2-5.5 ppm (multiplet)

Internal Alkene (-CH=**CH3) 0 5.9-6.1 ppm (multiplet)

13C NMR Methylene (CH2-O) 0 ~70 ppm

Terminal Alkene (=CH3) 0 ~120 ppm

Internal Alkene (-CH=) 0 ~130 ppm

Carbonyl (O-C=0) 0 ~150 ppm

FT-IR Dicarbonate C=0 Stretch ~1820 em* and ~1760 cm™
(strong, sharp)

Alkene C=C Stretch ~1650 cm~t (medium)

C-O Stretch ~1150 cm~! (strong)

2.2.2 Protocol: Verifying Reagent Integrity

o Objective: To confirm the identity and assess the purity of a new or stored batch of Diallyl
Dicarbonate.
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o Methodology:

o Sample Preparation: Prepare a dilute solution of Diallyl Dicarbonate (~5-10 mg) in an
appropriate deuterated solvent (e.g., CDCIs) in an NMR tube.

o NMR Acquisition: Acquire *H and 3C NMR spectra.
o 'H NMR Analysis:

» Confirm the presence of the three distinct signal regions corresponding to the allyl
protons.

» [ntegrate the signals. The ratio of the methylene protons to the internal alkene proton to
the terminal alkene protons should be 2:1:2.

» Check for significant impurity peaks, such as those corresponding to allyl alcohol or
residual solvents.

o 13C NMR Analysis:

= Confirm the presence of the four expected carbon signals in the appropriate chemical
shift regions. The quaternary carbonyl carbon signal will likely be of lower intensity.

o FT-IR Analysis:
» Acquire an IR spectrum of the neat liquid between salt plates.

» Verify the presence of the two strong, characteristic carbonyl (C=0) stretching bands
around 1820 cm~t and 1760 cm~1. The absence or weakness of a broad peak around
3300 cm~? indicates the absence of significant hydrolysis to allyl alcohol.

Core Application: Amine Protection

The primary utility of Diallyl Dicarbonate is as an efficient electrophile for the introduction of the
allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[10][11]

Mechanism of Allyloxycarbonylation
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The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine
nitrogen attacks one of the electrophilic carbonyl carbons of the dicarbonate. This forms a
tetrahedral intermediate which then collapses, releasing the stable allyl carbonate anion as a
leaving group. This leaving group subsequently decomposes to carbon dioxide and an allyl
oxide anion, which is protonated during workup. This mechanism is analogous to the widely
used Boc protection with di-tert-butyl dicarbonate ((Boc)20).[10][12]

R-NH:z (Alloc)20

Nucleophilic Attack

(Tetrahedral Intermediate)

Collapse limination
Allyl Carbonate Anion
\

7
// \
, \
// '
l/ \\
_ \ Protonation
! \
i Decarboxylation Y (Workup)
\

[ \
| \
N |
CO2 Allyl Alcohol

Click to download full resolution via product page

Caption: Mechanism of amine protection using Diallyl Dicarbonate.

Protocol: General Procedure for Amine Protection
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This protocol provides a robust, self-validating system for the Alloc protection of a generic
primary amine.

o Objective: To achieve high-yield conversion of a primary amine to its N-Alloc protected
derivative.

o Materials:
o Primary Amine (1.0 equiv)
o Diallyl Dicarbonate ((Alloc)20) (1.1 equiv)
o Base (e.g., NaHCOs or EtsN) (2.0 equiv)

o Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic THF/water
mixture)

o Methodology:

o Dissolution: In a round-bottom flask, dissolve the amine (1.0 equiv) in the chosen solvent
(e.g., THF). If using a biphasic system, add an equal volume of saturated aqueous
NaHCOs solution.

o Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with magnetic stirring.
Rationale: Cooling mitigates the exothermicity of the reaction and minimizes potential side
reactions.

o Reagent Addition: Add Diallyl Dicarbonate (1.1 equiv) dropwise to the cold, stirred solution
over 5-10 minutes. A slight excess of the acylating agent ensures complete consumption
of the starting amine.

o Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

o Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography
(TLC) or LC-MS. The disappearance of the starting amine spot and the appearance of a
new, less polar product spot indicates reaction completion. This in-process control is
crucial for validation.

© 2026 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup:

» |f a biphasic system was used, separate the layers. Extract the aqueous layer with the
organic solvent (e.g., 2 x 20 mL of THF or EtOAc).

» |f an organic solvent was used, quench the reaction by adding water.

= Combine all organic layers and wash with brine (1 x 30 mL). Rationale: The brine wash
removes residual water and water-soluble impurities.

o Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

o Purification: Purify the crude product by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient.

The Strategic Advantage: Orthogonal Deprotection

The true power of the Alloc group lies in its unique deprotection conditions, which are
orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-
labile).[11][13]

Mechanism of Palladium(0)-Catalyzed Deprotection

The removal of the Alloc group is achieved under mild, neutral conditions using a palladium(0)
catalyst (e.g., Pd(PPhs)4) and a nucleophilic scavenger (e.g., phenylsilane).[14][15] The Pd(0)
catalyst coordinates to the allyl group’'s double bond, forming a mt-allyl palladium(ll) complex.
This facilitates the cleavage of the C-O bond. The resulting carbamic acid is unstable and
rapidly decarboxylates to liberate the free amine. The scavenger intercepts the reactive allyl
group from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.
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Caption: Catalytic cycle for the Pd(0)-mediated deprotection of the Alloc group.

Safety and Handling

Diallyl Dicarbonate is a combustible and hazardous chemical. Strict adherence to safety

protocols is mandatory.
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e Hazard Statements:

o

[¢]

o

[e]

H227: Combustible liquid.[16]
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[16][17]
H315: Causes skin irritation.[17]

H319: Causes serious eye irritation.[17]

e Precautions for Safe Handling:

Ventilation: Always handle in a well-ventilated chemical fume hood.[18]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

Avoid Inhalation: Avoid breathing vapors or mist.[16]
Avoid Contact: Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition
sources, as recommended at 0-8 °C.[1]

o First Aid Measures:

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.[16]

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[16]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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